Piazthiole

Descripción

The exact mass of the compound 2,1,3-Benzothiadiazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43636. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Thiadiazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

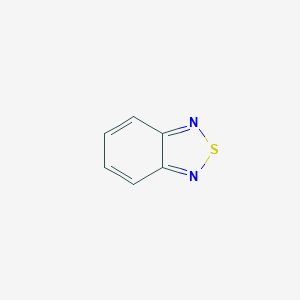

Structure

3D Structure

Propiedades

IUPAC Name |

2,1,3-benzothiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2S/c1-2-4-6-5(3-1)7-9-8-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDQRQJVPEFGVRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059767 | |

| Record name | 2,1,3-Benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

273-13-2 | |

| Record name | 2,1,3-Benzothiadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=273-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,1,3-Benzothiadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000273132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piazthiole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43636 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piazthiole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=679 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,1,3-Benzothiadiazole | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,1,3-Benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,1,3-benzothiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.442 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,1,3-BENZOTHIADIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8FTH8AJA9H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Piazthiole from o-Phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of piazthiole, also known as 2,1,3-benzothiadiazole, from o-phenylenediamine. This heterocyclic compound is a valuable building block in medicinal chemistry and materials science. This document details the primary synthetic route, an alternative method, and includes detailed experimental protocols, quantitative data, and a visualization of the reaction pathway.

Introduction

This compound (2,1,3-benzothiadiazole) is a bicyclic aromatic heterocycle that has garnered significant interest in various fields of chemical research. Its unique electronic properties make it a key component in the development of pharmaceuticals, organic light-emitting diodes (OLEDs), and conductive polymers. The synthesis of this compound from readily available starting materials is a critical process for its application in these areas. The most common and efficient method for this synthesis involves the reaction of o-phenylenediamine with thionyl chloride.

Synthetic Pathways

There are two primary methods for the synthesis of this compound from o-phenylenediamine, which are detailed below.

Primary Synthesis Route: Reaction with Thionyl Chloride

The most widely employed method for the synthesis of this compound is the reaction of o-phenylenediamine with thionyl chloride in the presence of a base, typically pyridine.[1] This reaction proceeds with a high yield, reported to be at least 85%.[1] The pyridine acts as a catalyst and a scavenger for the hydrochloric acid and sulfur dioxide byproducts generated during the reaction.

The overall reaction is as follows:

Reaction Scheme:

o-Phenylenediamine + 2 Thionyl Chloride (in Pyridine) → this compound + 2 Sulfur Dioxide + 2 Hydrochloric Acid

A visual representation of this synthetic pathway is provided in the diagram below.

Alternative Synthesis Route: Reaction with Sulfurous Acid or Sodium Bisulfite

An alternative, though less common, method for the synthesis of this compound involves the reaction of o-phenylenediamine with sulfurous acid or sodium bisulfite at elevated temperatures, typically between 100 to 250 °C.[2] This method may require the use of an autoclave to achieve the necessary reaction conditions.[2]

Quantitative Data

The following table summarizes the quantitative data for the primary synthesis method.

| Reactant 1 | Reactant 2 | Solvent/Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

| o-Phenylenediamine | Thionyl Chloride | Pyridine | Reflux | Not Specified | ≥ 85 | [1] |

Experimental Protocols

Detailed Protocol for Synthesis via Thionyl Chloride

This protocol is a representative procedure for the synthesis of this compound from o-phenylenediamine and thionyl chloride.

Materials:

-

o-Phenylenediamine

-

Thionyl chloride (SOCl₂)

-

Pyridine

-

Chloroform

-

Ethanol

-

Silica Gel (for column chromatography)

-

Anhydrous Sodium Sulfate

Equipment:

-

Round-bottom flask with reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography setup

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-phenylenediamine in pyridine.

-

Addition of Thionyl Chloride: Cool the solution in an ice bath and slowly add two equivalents of thionyl chloride dropwise with constant stirring.

-

Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing chloroform and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether).[3][4] Alternatively, purification can be achieved by steam distillation or recrystallization from a suitable solvent such as ethanol.[2]

-

Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Workflow for the Synthesis and Purification of this compound

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Conclusion

The synthesis of this compound from o-phenylenediamine via the thionyl chloride method is a robust and high-yielding reaction, making it the preferred route for accessing this important heterocyclic compound. This guide provides the necessary details for researchers and professionals to successfully synthesize and purify this compound for its various applications in drug development and materials science. Careful adherence to the experimental protocols and safety precautions is essential for obtaining a high yield of the pure product.

References

- 1. How to prepare 2,1,3-Benzothiadiazole?_Chemicalbook [m.chemicalbook.com]

- 2. WO1998027076A1 - Process for preparing 2,1,3-benzothiadiazoles - Google Patents [patents.google.com]

- 3. rsc.org [rsc.org]

- 4. 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Solid-State Architecture of 2,1,3-Benzothiadiazole: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive analysis of the crystal structure of 2,1,3-Benzothiadiazole (BTD), a pivotal heterocyclic compound extensively utilized in the development of functional organic materials and pharmaceuticals. Addressed to researchers, chemists, and material scientists, this document synthesizes crystallographic data, details experimental protocols for structure determination, and illustrates the key supramolecular interactions that govern its solid-state assembly.

Overview of 2,1,3-Benzothiadiazole

2,1,3-Benzothiadiazole is a bicyclic aromatic molecule consisting of a benzene ring fused to a 1,2,5-thiadiazole ring. First synthesized in the 19th century, its structure and properties have made it a fundamental electron-accepting unit (acceptor) in the design of a vast array of "push-pull" or donor-acceptor (D-A) systems.[1][2][3] These systems are at the core of modern organic electronics, including organic light-emitting diodes (OLEDs), organic solar cells, and fluorescent sensors.[4][5] The precise arrangement of BTD molecules in the solid state is critical as it dictates the material's electronic and photophysical properties.

Experimental Protocol: Single-Crystal X-ray Diffraction

The definitive method for elucidating the atomic-level three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction (XRD). The protocol involves a sequence of precise steps to grow a high-quality crystal and analyze its interaction with X-rays to build a model of the electron density, and thus the molecular structure.

Key Methodologies:

-

Synthesis and Purification: High-purity 2,1,3-Benzothiadiazole is required for crystal growth. A common synthetic route involves the reaction of o-phenylenediamine with thionyl chloride.[1] The crude product is then purified, typically by recrystallization or sublimation.

-

Single Crystal Growth: Growing a single crystal of sufficient size and quality is paramount. Slow evaporation of a saturated solution is a widely used technique. Solvents such as hexane and toluene have been successfully employed for growing crystals of BTD derivatives.[6]

-

X-ray Data Collection: A suitable single crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. It is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern—a series of spots of varying intensity—is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The positions and intensities of the diffraction spots are used to determine the dimensions and symmetry of the unit cell. Computational methods, including direct methods or Patterson synthesis, are employed to solve the "phase problem" and generate an initial model of the electron density. This model is then refined against the experimental data, a process that iteratively adjusts atomic positions, and thermal parameters until the calculated diffraction pattern matches the observed one.

Below is a generalized workflow for single-crystal X-ray diffraction.

Crystallographic Data of 2,1,3-Benzothiadiazole

The crystal structure of 2,1,3-Benzothiadiazole (under its historical name, piazthiole) was first determined in 1951. Since then, studies on various derivatives have provided deep insights into its packing motifs and intermolecular interactions. While the original 1951 data provides the foundational understanding, modern crystallographic studies on its derivatives offer higher precision and reveal nuanced structural details. For context, crystallographic data for a closely related and well-studied derivative, 4,7-di-2-thienyl-2,1,3-benzothiadiazole (T-BTD), is presented, which crystallizes in a rhombic (orthorhombic) system.[7]

| Parameter | 4,7-di-2-thienyl-2,1,3-benzothiadiazole (T-BTD)[7] |

| Crystal System | Orthorhombic |

| Space Group | Pcab |

| a (Å) | 7.69 |

| b (Å) | 7.37 |

| c (Å) | 23.83 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1351 |

| Z | 4 |

| Temperature (K) | 293 |

Note: Z is the number of formula units per unit cell.

Supramolecular Assembly and Key Intermolecular Interactions

The solid-state packing of BTD and its derivatives is not random; it is guided by a series of specific, non-covalent interactions. These interactions are crucial as they mediate the electronic coupling between adjacent molecules, which is essential for charge transport in semiconductor devices.

Chalcogen Bonding: A defining feature in the crystal engineering of BTD is the formation of chalcogen bonds.[8] Specifically, a close contact occurs between the electropositive region on the sulfur atom of one molecule and the electronegative nitrogen atom of a neighboring molecule (S···N). This interaction is highly directional and often leads to the formation of dimeric "2S-2N square" motifs, which act as robust supramolecular synthons, guiding the assembly of the crystal lattice.[8]

π–π Stacking: As a planar aromatic system, BTD exhibits significant π–π stacking interactions. In these arrangements, the electron-rich π-systems of adjacent molecules overlap. The distances of these interactions are critical for orbital overlap and, consequently, for the electronic properties of the material.[8]

The diagram below illustrates the "2S-2N" chalcogen bonding interaction.

| Interaction Type | Typical Distance (Å) | Significance |

| Chalcogen Bonding (S···N) | ~2.93[8] | Directional control of supramolecular assembly |

| π–π Stacking | 3.29 - 3.36[8] | Facilitates intermolecular charge transport |

| C-H···N/S Interactions | Variable | Contribute to lattice stability |

Role as a Core Building Block in Functional Materials

The electron-deficient nature of the BTD core is its most significant chemical feature. When covalently linked to electron-donating (donor) units, it creates intramolecular donor-acceptor (D-A) systems with tailored electronic properties, such as narrow HOMO-LUMO gaps, which are desirable for optoelectronic applications.[3][9][10] This molecular design strategy allows for the fine-tuning of absorption and emission wavelengths, charge carrier mobilities, and other critical material properties.

The following diagram illustrates the logical relationship of BTD as a central acceptor in D-A and D-A-D architectures.

Conclusion

The crystal structure of 2,1,3-Benzothiadiazole is fundamental to its function in advanced materials. Its planar geometry and distinct electronic character facilitate critical supramolecular interactions, namely chalcogen bonding and π–π stacking, which direct its self-assembly in the solid state. A thorough understanding of this structure-property relationship, elucidated primarily through single-crystal X-ray diffraction, empowers scientists to rationally design and synthesize new BTD-based molecules with optimized properties for next-generation electronics and therapeutics.

References

- 1. 2,1,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Benzothiadiazole and its π-extended, heteroannulated derivatives: useful acceptor building blocks for high-performance donor–acceptor polymers in orga ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C6TC01860B [pubs.rsc.org]

- 4. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

Spectroscopic analysis of Piazthiole derivatives

An In-Depth Technical Guide to the Spectroscopic Analysis of Piazthiole (1,2,5-Thiadiazole) Derivatives

This guide provides a comprehensive overview of the key spectroscopic techniques used in the structural elucidation and characterization of this compound derivatives. This compound, an aromatic five-membered heterocycle also known as 1,2,5-thiadiazole, is a foundational structure in medicinal chemistry and materials science.[1][2] Accurate structural confirmation of its derivatives is critical for establishing structure-activity relationships and ensuring the validity of research findings.

This document is intended for researchers, chemists, and drug development professionals. It details the principles of common spectroscopic methods, provides generalized experimental protocols, and presents key spectral data for this class of compounds.

Spectroscopic Characterization Workflow

The structural validation of a newly synthesized this compound derivative follows a logical workflow. This process ensures the compound's identity, purity, and detailed structure are confirmed through complementary analytical techniques before proceeding to further studies. The synergistic use of multiple spectroscopic methods is essential for unambiguous characterization.

Caption: Workflow for the synthesis and spectroscopic validation of this compound derivatives.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, making it particularly useful for characterizing the conjugated π-systems inherent to this compound derivatives. The position (λmax) and intensity (molar absorptivity, ε) of absorption bands are sensitive to the nature of substituents and the extent of conjugation.

Table 1: UV-Vis Absorption Data for this compound Derivatives

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, dm³·mol⁻¹·cm⁻¹) |

| 1,2,5-Thiadiazole (Parent) | Methanol | 253 | Data not available |

| 3,4-Disubstituted 1,2,5-Thiadiazole 1,1-Dioxides | Ethanol | 240-280 | ~1,000 |

| 3,4-Disubstituted 1,2,5-Thiadiazole 1,1-Dioxides | Acetonitrile | ~315 | ~1,000 |

| Benzo-bis(1,2,5-thiadiazole) Derivatives (Q1, Q4) | Dichloromethane | 800-1000 | Data not available |

| Data sourced from references[3][4][5]. |

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation : Prepare a dilute stock solution of the this compound derivative in a UV-transparent solvent (e.g., ethanol, acetonitrile, dichloromethane). Further dilute the stock solution to a final concentration typically in the range of 10⁻⁵ to 10⁻⁶ M to ensure the absorbance falls within the linear range of the instrument (ideally 0.1-1.0 AU).

-

Blank Measurement : Fill a quartz cuvette with the pure solvent used for sample preparation. Place it in the spectrophotometer and record a baseline spectrum to zero the instrument.

-

Sample Measurement : Rinse the cuvette with the dilute sample solution, then fill it. Place the cuvette in the spectrophotometer and acquire the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).

-

Data Analysis : Identify the wavelength of maximum absorbance (λmax) and record the absorbance value. Use the Beer-Lambert law (A = εcl) to calculate the molar absorptivity (ε) if the concentration (c) and path length (l, typically 1 cm) are known.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound derivatives, it is crucial for confirming the presence of the heterocyclic ring and any substituent groups. For oxidized derivatives like 1,2,5-thiadiazole 1,1-dioxides, the strong S=O stretching bands are particularly diagnostic.[3]

Table 2: Characteristic IR Absorption Bands for this compound Derivatives

| Functional Group / Vibration | Wavenumber (cm⁻¹) | Intensity | Notes |

| C=N Stretch (in-ring) | 1600 - 1550 | Medium-Strong | Characteristic of the 1,2,5-thiadiazole 1,1-dioxide ring. |

| S=O Stretch (asymmetric) | 1350 - 1280 | Strong | Diagnostic for 1,2,5-thiadiazole 1,1-dioxides. |

| S=O Stretch (symmetric) | 1170 - 1100 | Strong | Diagnostic for 1,2,5-thiadiazole 1,1-dioxides. |

| Data sourced from reference[3]. |

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (ATR) : Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. Apply pressure using the anvil to ensure good contact.

-

Sample Preparation (KBr Pellet) : Mix ~1 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Background Spectrum : Acquire a background spectrum of the empty sample compartment (for ATR) or a pure KBr pellet. This will be automatically subtracted from the sample spectrum.

-

Sample Spectrum : Place the sample (ATR crystal or KBr pellet) in the instrument and acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Analysis : Identify the characteristic absorption bands and correlate them with the functional groups expected in the target this compound derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. While ¹H NMR is vital for identifying protons on substituents, ¹³C NMR is particularly informative for the this compound ring itself, as the carbon atoms within the heterocycle have characteristic chemical shifts.[6]

Table 3: Characteristic ¹³C NMR Chemical Shifts for this compound Rings

| Ring Type | ¹³C Chemical Shift Range (ppm) | Notes |

| 1,2,5-Thiadiazole | 130 - 160 | The chemical shift for the parent ring carbons (C3/C4) is δ 151.6. |

| 1,2,5-Thiadiazole 1,1-Dioxide | 150 - 170 | The oxidized sulfur atom leads to a downfield shift of the ring carbons. |

| Data sourced from references[3][4][6]. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the this compound derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup : Place the NMR tube in the spectrometer. The instrument is then tuned and the magnetic field is "shimmed" to optimize homogeneity.

-

Data Acquisition : Acquire the ¹H spectrum. Following this, acquire the ¹³C spectrum, often using broadband proton decoupling. If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish connectivity between protons and carbons for unambiguous assignments.

-

Data Analysis : Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the ¹H signals to determine proton ratios and analyze coupling constants to infer neighboring protons. Assign the signals in both ¹H and ¹³C spectra to the specific atoms in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the synthesized compound and offers structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. Studies on 3,4-dichloro-1,2,5-thiadiazole show that fragmentation often proceeds via ring-opening after N-S bond cleavage.[7]

Table 4: Key Fragment Ions Observed in the Mass Spectrum of 3,4-Dichloro-1,2,5-thiadiazole

| Ion | m/z (Mass-to-Charge Ratio) | Notes |

| NS⁺ | 46 | Often the most abundant product ion. |

| S⁺ | 32 | Common fragment. |

| SCl⁺ | 67 / 69 | Isotopic pattern for Chlorine is observed. |

| CNS⁺ | 58 | Fragment indicating ring cleavage. |

| ClCN⁺ | 61 / 63 | Fragment indicating ring cleavage. |

| Data sourced from references[7]. |

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation : Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid may be added to promote protonation ([M+H]⁺) in positive ion mode.

-

Infusion : Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Data Acquisition : Acquire the mass spectrum in the appropriate ion mode (positive or negative). The instrument will detect the mass-to-charge ratio (m/z) of the ions generated.

-

Data Analysis : Identify the molecular ion peak (e.g., [M+H]⁺ or [M]⁺˙) to confirm the molecular weight. Analyze other peaks to identify characteristic fragments and propose a fragmentation pathway. For HRMS, compare the measured exact mass to the calculated mass to confirm the elemental formula.

References

- 1. ?Synthesis of 1,2,5-Thiadiazole_Chemicalbook [chemicalbook.com]

- 2. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. osti.gov [osti.gov]

- 6. 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Mechanism of Action of Piazthiole in Fungal Pathogens

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "Piazthiole" does not correspond to a widely recognized antifungal agent in the reviewed scientific literature. This guide, therefore, extrapolates the likely mechanism of action based on the common functionalities of related heterocyclic antifungal compounds, particularly those containing thiazole, benzothiazole, and triazole moieties. The principles and experimental data presented are derived from studies on these established classes of antifungals.

Executive Summary

This compound, as a putative member of the thiazole class of antifungal agents, is projected to exert its primary therapeutic effect by disrupting the integrity of the fungal cell membrane. This is most likely achieved through the inhibition of a critical enzyme in the ergosterol biosynthesis pathway, lanosterol 14α-demethylase (CYP51). Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its depletion leads to increased membrane permeability, leakage of cellular contents, and ultimately, cell death. This guide provides a detailed overview of this proposed mechanism, supported by data from related compounds, and outlines the experimental protocols used to elucidate such pathways.

Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action for many azole and thiazole-containing antifungals is the disruption of the ergosterol biosynthesis pathway.[1][2][3] This pathway is a critical process for maintaining the structure and function of the fungal cell membrane.

The Ergosterol Biosynthesis Pathway and the Role of CYP51

Ergosterol is the predominant sterol in the fungal cell membrane and is vital for its fluidity, integrity, and the function of membrane-bound proteins.[3][4] The biosynthesis of ergosterol is a multi-step process, with the enzyme lanosterol 14α-demethylase (CYP51) playing a crucial role.[2][5] This enzyme, a member of the cytochrome P450 family, catalyzes the oxidative removal of the 14α-methyl group from lanosterol.[6] Inhibition of CYP51 leads to a depletion of ergosterol and a concurrent accumulation of toxic 14α-methylated sterol precursors.[2] This disrupts the normal packing of phospholipids in the membrane, leading to altered membrane fluidity and permeability, and ultimately inhibiting fungal growth.[3]

Visualizing the Ergosterol Biosynthesis Inhibition

The following diagram illustrates the proposed point of intervention of this compound in the ergosterol biosynthesis pathway.

Caption: Proposed inhibition of CYP51 by this compound in the fungal ergosterol biosynthesis pathway.

Quantitative Data on Antifungal Activity

The efficacy of antifungal compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). For enzyme inhibitors, the half-maximal inhibitory concentration (IC50) or the effective concentration to inhibit 50% of fungal growth (ED50) are also reported. The following tables summarize representative data for thiazole and benzothiazole derivatives against various fungal pathogens.

In Vitro Susceptibility Testing

| Compound Class | Fungal Species | MIC (µg/mL) | Reference |

| Benzothiazole-Thiazole Hybrids | Candida albicans | 3.90 - 15.63 | [5] |

| Thiazole Derivatives | Candida albicans (clinical isolates) | 0.008 - 7.81 | [7] |

| Benzoxazole/Benzothiazole Derivatives | Fusarium solani | 4.34 - 17.61 (IC50) | [8] |

| Benzoxazole/Benzothiazole Derivatives | Botrytis cinerea | 19.92 - 77.41 (IC50) | [8] |

| Compound Class | Fungal Species | ED50 (µM) | Reference |

| Benzothiazole-appended bis-triazole | Rhizoctonia solani | 0.96 - 2.33 | [3] |

Experimental Protocols

The investigation of an antifungal agent's mechanism of action involves a combination of microbiological, biochemical, and molecular biology techniques.

Antifungal Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Protocol:

-

Preparation of Fungal Inoculum: Fungal isolates are cultured on an appropriate agar medium. A suspension of fungal spores or yeast cells is prepared in a sterile saline solution and adjusted to a specific concentration (e.g., 1-5 x 10^5 CFU/mL).

-

Preparation of Drug Dilutions: The test compound (this compound) is serially diluted in a multi-well microtiter plate using a suitable broth medium (e.g., RPMI 1640).

-

Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plates are incubated at a suitable temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).

-

Determination of MIC: The MIC is the lowest concentration of the drug that visibly inhibits fungal growth.[7]

Ergosterol Content Analysis

This assay quantifies the amount of ergosterol in fungal cells to assess the impact of the antifungal agent on its synthesis.

Protocol:

-

Fungal Culture and Treatment: Fungal cells are grown in a liquid medium to mid-logarithmic phase and then treated with the test compound at various concentrations for a specified duration.

-

Cell Lysis and Sterol Extraction: The fungal cells are harvested, and the cell pellet is saponified using alcoholic potassium hydroxide. The non-saponifiable lipids, including ergosterol, are then extracted with a non-polar solvent like n-heptane.

-

Spectrophotometric Quantification: The absorbance of the extracted sterols is measured at specific wavelengths (e.g., 281.5 nm and 230 nm) to quantify the ergosterol content.[9] A decrease in ergosterol content in treated cells compared to untreated controls indicates inhibition of the ergosterol biosynthesis pathway.[9]

Molecular Docking Studies

Computational methods are employed to predict the binding affinity and interaction of the antifungal compound with its putative target enzyme.

Workflow:

-

Preparation of Ligand and Receptor: The 3D structure of the antifungal compound (ligand) and the target enzyme (e.g., CYP51 from a fungal pathogen) are prepared using molecular modeling software.

-

Docking Simulation: A docking algorithm is used to predict the most favorable binding pose of the ligand within the active site of the receptor.

-

Analysis of Interactions: The binding energy and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the enzyme are analyzed to assess the stability of the complex.[3][5]

Caption: A simplified workflow for molecular docking studies.

Potential Mechanisms of Resistance

Fungal pathogens can develop resistance to antifungal agents through various mechanisms.

Target Site Mutations

Mutations in the ERG11 gene, which encodes CYP51, can lead to amino acid substitutions that reduce the binding affinity of the antifungal drug to the enzyme.[2][10][11]

Overexpression of the Target Enzyme

Increased expression of the ERG11 gene results in higher levels of the CYP51 enzyme, requiring higher concentrations of the drug to achieve an inhibitory effect.[2][12]

Efflux Pump Activation

Fungal cells can actively transport the antifungal drug out of the cell through the action of membrane-associated efflux pumps, such as those belonging to the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters.[10][12]

Caption: Key mechanisms of fungal resistance to azole and related antifungal agents.

Conclusion

While "this compound" is not a recognized antifungal, its name suggests a thiazole-based structure. Based on extensive research into related compounds, its primary mechanism of action is likely the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the fungal ergosterol biosynthesis pathway. This leads to disruption of the fungal cell membrane and subsequent cell death. Understanding this mechanism, along with potential resistance pathways, is crucial for the development of novel and effective antifungal therapies. The experimental protocols outlined in this guide provide a framework for the investigation and validation of the precise mechanism of action of new antifungal candidates like this compound.

References

- 1. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antifungal Drug Resistance: Evolution, Mechanisms and Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of benzothiazole-appended bis-triazole-based structural isomers with promising antifungal activity against Rhizoctonia solani - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of Antifungal Activity by 5-Aminoimidazole-4-Carbohydrazonamide Derivatives against Candida albicans and Candida krusei - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Mechanisms of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanisms of resistance against allylamine and azole antifungals in Trichophyton: A renewed call for innovative molecular diagnostics in susceptibility testing | PLOS Pathogens [journals.plos.org]

- 12. Understanding the mechanisms of resistance to azole antifungals in Candida species - PMC [pmc.ncbi.nlm.nih.gov]

The Benzothiazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide on the Structure-Activity Relationships of Benzothiazole Analogs for Researchers, Scientists, and Drug Development Professionals

The benzothiazole nucleus, a bicyclic system composed of a benzene ring fused to a thiazole ring, represents a cornerstone in medicinal chemistry. Its unique structural and electronic properties have rendered it a "privileged scaffold," leading to the development of a vast array of analogs with a broad spectrum of pharmacological activities. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of benzothiazole derivatives, focusing on their anticancer, antimicrobial, and neuroprotective properties. It includes quantitative data, detailed experimental protocols, and visualizations of key biological pathways to serve as a resource for the design and development of next-generation therapeutic agents.

Anticancer Activity of Benzothiazole Analogs

Benzothiazole derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival, such as tyrosine kinases and the PI3K/Akt pathway, as well as the induction of apoptosis.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of benzothiazole analogs is profoundly influenced by the nature and position of substituents on both the benzothiazole core and its appended moieties.

-

Substitution at the 2-position: The 2-position of the benzothiazole ring is a primary site for modification.

-

2-Amino and 2-Amido Derivatives: The introduction of an amino group at the C-2 position is a common feature in many potent anticancer benzothiazoles. Further derivatization of this amino group into amides or ureas often enhances activity. For instance, attaching substituted phenyl rings to the 2-amino group can significantly modulate cytotoxicity.

-

Aryl and Heteroaryl Substituents: Direct attachment of aryl or heteroaryl groups at the 2-position has yielded highly active compounds. The electronic properties of these substituents play a crucial role; electron-withdrawing groups on the phenyl ring frequently lead to increased potency.

-

-

Substitution on the Benzene Ring: Modifications on the benzene part of the benzothiazole nucleus, particularly at the 6-position, are critical for activity.

-

Halogens and Nitro Groups: The presence of electron-withdrawing groups like halogens (Cl, F) or a nitro group (NO2) at the 6-position often correlates with enhanced cytotoxic effects.

-

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity (IC50) of representative benzothiazole derivatives against various human cancer cell lines.

| Compound ID | R1 (Benzothiazole-6) | R2 (2-Position Moiety) | Cell Line | IC50 (µM) | Reference |

| B1 | -H | 2-(4-aminophenyl) | MCF-7 | >100 | |

| B2 | -F | 2-(4-aminophenyl) | MCF-7 | 0.45 | |

| B3 | -Cl | 2-(N-(4-nitrobenzyl)amino) | A549 | 2.13 ± 0.11 | [1] |

| B4 | -Cl | 2-(N-(3,5-dimethoxybenzyl)amino) | A549 | 3.87 ± 0.19 | [1] |

| B5 | -H | 2-(indol-3-yl)semicarbazide | HT-29 | 0.024 | |

| B6 | -H | 2-(4-chlorophenyl)oxothiazolidine | HeLa | 9.76 | |

| B7 | -H | 2-(4-hydroxymethoxybenzylidene)hydrazino | HeLa | 2.41 |

Key Signaling Pathways

Many benzothiazole analogs exert their anticancer effects by inhibiting the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is a critical regulator of cell survival and proliferation.

Caption: Benzothiazole inhibition of the PI3K/Akt pathway.

Another common mechanism is the induction of apoptosis (programmed cell death) through the mitochondrial (intrinsic) pathway. This involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.

Caption: Mitochondrial apoptosis pathway induced by benzothiazoles.

Antimicrobial Activity of Benzothiazole Analogs

The benzothiazole scaffold is also a prolific source of antimicrobial agents, effective against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. Their mode of action often involves the inhibition of essential microbial enzymes like DNA gyrase.

Structure-Activity Relationship (SAR) Insights

-

2-Substituted Derivatives: Similar to anticancer agents, the 2-position is a key modification site.

-

Thiazolidinone Hybrids: Hybrid molecules incorporating a thiazolidin-4-one ring at the 2-position have shown significant antibacterial activity. Substitutions on the thiazolidinone ring, such as nitro and methoxy groups, can enhance this activity.

-

Schiff Bases: Schiff base analogs derived from 2-aminobenzothiazole often exhibit potent antimicrobial properties. The presence of hydroxyl groups on the benzylidene ring has been shown to improve antibacterial action.

-

-

6- and 7-Position Substitutions: Modifications on the benzo moiety are also influential. For example, methyl or bromo groups at the 7-position of the benzothiazole ring have been reported to enhance antibacterial effects.

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) for various benzothiazole derivatives against selected microbial strains.

| Compound ID | R1 (Benzothiazole) | R2 (2-Position Moiety) | Organism | MIC (µg/mL) | Reference |

| AB1 | 6-Nitro | 2-(substituted thiazolidin-4-one) | E. coli | 0.09-0.18 | |

| AB2 | 6-Methoxy | 2-(substituted thiazolidin-4-one) | P. aeruginosa | 0.09-0.18 | |

| AB3 | Unsubstituted | 2-(isatin conjugate) | E. coli | 3.1 | |

| AB4 | Unsubstituted | 2-(amino Schiff base with 2-OH) | P. aeruginosa | 15.62 | |

| AB5 | 7-Bromo | 2-(substituted moiety) | S. aureus | 21-27 (Zone of Inhibition in mm) | |

| AB6 | Unsubstituted | 2-(triazole conjugate) | S. aureus | 3.12 | [2] |

Neuroprotective Activity of Benzothiazole Analogs

Benzothiazole derivatives have shown considerable promise in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease. Their neuroprotective effects are often attributed to their ability to inhibit key enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), or to modulate other pathways like GSK-3β.

Structure-Activity Relationship (SAR) Insights

-

MAO-B Inhibition: Many benzothiazole-hydrazone derivatives have been identified as potent and selective MAO-B inhibitors. The nature of the substituent on the hydrazone moiety significantly impacts activity.

-

Cholinesterase Inhibition: For activity against AChE and butyrylcholinesterase (BuChE), derivatives containing secondary amine functionalities like piperidine or piperazine have shown good inhibitory potential, likely by interacting with the catalytic active site (CAS) of the enzyme.

-

Multi-Target-Directed Ligands (MTDLs): Some complex benzothiazole derivatives have been designed as MTDLs, capable of inhibiting multiple targets relevant to Alzheimer's disease, such as AChE, BuChE, and MAO-B simultaneously.

Quantitative Data: Neuroprotective Activity

The following table summarizes the in vitro inhibitory activity (IC50) of selected benzothiazole derivatives against enzymes relevant to neurodegenerative diseases.

| Compound ID | Target Enzyme | IC50 (nM) | Reference |

| NP1 | MAO-B | 60 | [3] |

| NP2 | MAO-B | 40.3 ± 1.7 | [4] |

| NP3 | AChE | 23.4 ± 1.1 | [4] |

| NP4 | MAO-B | 4.6 | [5] |

| NP5 | MAO-A | 132 | [5] |

| NP6 | AChE | 6.7 µM | [1] |

| NP7 | BuChE | 2.35 µM | [1] |

Experimental Protocols

Standardized experimental protocols are essential for the reliable evaluation of the biological activities of novel benzothiazole analogs.

General Workflow for Drug Discovery

The process of discovering and evaluating new benzothiazole-based therapeutic agents typically follows a structured workflow from initial design to preclinical evaluation.

References

- 1. tandfonline.com [tandfonline.com]

- 2. In Silico and In Vitro Studies of Benzothiazole-Isothioureas Derivatives as a Multitarget Compound for Alzheimer’s Dise… [ouci.dntb.gov.ua]

- 3. Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors | MDPI [mdpi.com]

- 4. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

Quantum Chemical Calculations for Benzothiadiazole Compounds: A Technical Guide for Drug Development

Introduction: The benzothiadiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Derivatives of benzothiadiazole have garnered significant interest for their potential as anticancer, antioxidant, anticonvulsant, and anti-inflammatory agents.[1][2][3] The biological efficacy of these molecules is intrinsically linked to their three-dimensional structure and electronic properties. Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating these properties, thereby enabling the rational design and optimization of novel benzothiadiazole-based therapeutics. This guide provides an in-depth overview of the core computational methodologies, presents key quantitative data, and details the experimental protocols used to validate these theoretical models in the context of drug development.

Theoretical Framework: The Power of Computational Chemistry

At the heart of understanding the chemical behavior and biological activity of benzothiadiazole derivatives lies the application of quantum mechanics. Computational methods allow for the investigation of molecular properties that are often difficult or impossible to measure experimentally.

Density Functional Theory (DFT): DFT is a robust computational modeling method used to investigate the electronic structure of molecules.[4][5] It is a widely used approach for geometry optimization to find the most stable conformation (lowest energy state) of a molecule.[5] Common DFT functionals employed for benzothiadiazole studies include B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and CAM-B3LYP, paired with basis sets such as 6-31G(d,p) and cc-pVDZ.[4][6][7]

Time-Dependent DFT (TD-DFT): To understand the optical properties of these compounds, such as their absorption spectra, TD-DFT calculations are performed. This method allows for the prediction of electronic transition energies and oscillator strengths, which can be correlated with experimental UV-Vis spectra.[7]

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[4] By analyzing a set of molecules with known activities, QSAR can predict the activity of new, untested compounds, thereby guiding synthetic efforts.[4][8]

Molecular Docking: This computational technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] In drug development, molecular docking is crucial for understanding how a potential drug molecule (ligand) binds to a biological target, such as a protein or enzyme, which can help in predicting its inhibitory activity.[9][10]

Computational and Experimental Protocols

A synergistic approach combining computational predictions with experimental validation is paramount in modern drug discovery. The following sections detail the typical theoretical and experimental workflows.

Computational Workflow

The process of computationally evaluating a novel benzothiadiazole derivative generally follows a structured path.

Caption: A typical workflow for the quantum chemical analysis of benzothiadiazole derivatives.

Detailed Computational Protocol:

-

Structure Preparation: The initial 3D structure of the benzothiadiazole derivative is constructed using molecular modeling software.

-

Geometry Optimization: The molecular geometry is optimized using DFT, for instance, with the B3LYP functional and a 6-311G(d,p) basis set, to locate the lowest energy conformation.[5]

-

Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and stability.[5]

-

Molecular Electrostatic Potential (MEP) Mapping: An MEP map is generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites.

-

TD-DFT Calculations: To predict the UV-Vis absorption spectra, TD-DFT calculations are performed on the optimized structure.

-

Molecular Docking Protocol:

-

Receptor Preparation: The 3D crystal structure of the target protein (e.g., VEGFR-2, p56lck) is obtained from the Protein Data Bank (PDB).[4][9]

-

Ligand Preparation: The optimized 3D structure of the benzothiadiazole derivative is prepared for docking.

-

Docking Simulation: Software like AutoDock or GLIDE is used to perform the docking analysis, predicting the binding affinity and interactions between the ligand and the protein's active site.[4][9]

-

Experimental Validation Workflow

Computational predictions must be substantiated by experimental data. The synthesis of the designed compounds is followed by a series of in vitro and sometimes in vivo assays.

Caption: General workflow for the synthesis and biological evaluation of benzothiadiazole compounds.

Detailed Experimental Protocols:

-

General Synthesis of Benzothiazole Derivatives: A common method involves the reaction of 2-aminothiophenol with a desired aldehyde in a solvent like ethanol. The mixture is refluxed, and upon completion, the product is isolated by precipitation in ice-cold water and purified.[11]

-

In Vitro Cytotoxicity (MTT Assay):

-

Cell Culture: Human cancer cell lines (e.g., A549, HepG2, A431) are cultured in appropriate media supplemented with Fetal Bovine Serum (FBS) and antibiotics.[3][12]

-

Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the synthesized benzothiadiazole derivatives for a specified period (e.g., 24-48 hours).[3][13]

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells reduce the yellow MTT to purple formazan crystals.

-

Absorbance Measurement: The formazan crystals are dissolved in a solvent (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC50 value (concentration required to inhibit 50% of cell growth) is then calculated.[11]

-

-

Apoptosis Detection by Annexin V/PI Staining:

-

Cell Treatment: Cancer cells are treated with the benzothiadiazole compound at its IC50 concentration for 24-48 hours.[12]

-

Staining: The treated cells are harvested and stained with Annexin V-FITC (which binds to apoptotic cells) and Propidium Iodide (PI, which stains necrotic cells).[12]

-

Flow Cytometry: The stained cells are analyzed by a flow cytometer to quantify the percentage of apoptotic and necrotic cells.[3][12]

-

-

Western Blot Analysis: This technique is used to determine the effect of the compounds on the expression levels of specific proteins involved in signaling pathways related to cancer cell proliferation and survival, such as AKT and ERK.[12][14]

Quantitative Data Summary

The following tables summarize key quantitative data from computational and experimental studies on benzothiadiazole derivatives, providing a basis for comparison and analysis.

Table 1: Calculated Quantum Chemical Properties of Selected Benzothiadiazole Derivatives

| Compound/Derivative | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |

| 2a | B3LYP/cc-pVDZ | -5.48 | -2.48 | 3.00 | [7] |

| 2b | B3LYP/cc-pVDZ | -5.60 | -2.46 | 3.14 | [7] |

| 2c | B3LYP/cc-pVDZ | -5.19 | -2.57 | 2.62 | [7] |

| 2d | B3LYP/cc-pVDZ | -5.70 | -2.44 | 3.26 | [7] |

| Benzothiazole (BTH) | AM1 | -9.05 | -0.99 | 8.06 | [2] |

| 2-amino-BTH (ABTH) | AM1 | -8.63 | -0.62 | 8.01 | [2] |

Table 2: In Vitro Anticancer Activity of Selected Benzothiadiazole Derivatives

| Compound ID/Description | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 5i | - | ED50: 50.8 mg/kg (MES test) | [2] |

| Compound 5j | - | ED50: 54.8 mg/kg (MES test) | [2] |

| Compound 6g | - | ED50: 160.4 mg/kg (MES test) | [1] |

| Compound B7 | A431 (Epidermoid carcinoma) | Significantly inhibited proliferation | [3] |

| Compound B7 | A549 (Non-small cell lung cancer) | Significantly inhibited proliferation | [3] |

| Compound 13b | Tumor growth in vivo | Excellent inhibitory effect | [15] |

| Compound 17d | A375 (Melanoma) | Significant anticancer activity | [16] |

Signaling Pathways and Logical Relationships

The anticancer activity of benzothiadiazole derivatives often stems from their ability to modulate key cellular signaling pathways. For instance, some derivatives have been shown to inhibit the AKT and ERK signaling pathways, which are crucial for cancer cell proliferation and survival.[14] The induction of apoptosis is another common mechanism, often triggered via the mitochondrial pathway.

Caption: Putative signaling pathways modulated by anticancer benzothiadiazole derivatives.

Conclusion

Quantum chemical calculations provide a powerful framework for the rational design of novel benzothiadiazole-based therapeutic agents. By combining DFT, TD-DFT, QSAR, and molecular docking studies, researchers can gain deep insights into the structure-property-activity relationships of these compounds. The integration of these computational approaches with robust experimental validation, including chemical synthesis and a suite of biological assays, accelerates the discovery and optimization of promising drug candidates. This synergistic workflow, as outlined in this guide, represents the state-of-the-art in leveraging computational chemistry for the development of next-generation pharmaceuticals.

References

- 1. Design, Synthesis and Biological Evaluation of Benzo[D]Thiazole with Dimethylpyrazol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]

- 4. Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. Novel 1,2,3-Triazole-Based Benzothiazole Derivatives: Efficient Synthesis, DFT, Molecular Docking, and ADMET Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis, DNA-binding ability and anticancer activity of benzothiazole/benzoxazole-pyrrolo[2,1-c][1,4]benzodiazepine conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of Piazthiole: A New Era in Bioactive Molecule Discovery and Development

A Technical Guide for Researchers and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has led scientists down numerous molecular avenues. Among the most promising of these are heterocyclic compounds, and within this vast family, piazthiole-based molecules are emerging as a significant class of bioactive compounds with vast therapeutic potential. This technical guide provides an in-depth exploration of the discovery, synthesis, and biological evaluation of novel this compound derivatives, with a particular focus on their anticancer properties and their mechanism of action targeting the critical PI3K/Akt/mTOR signaling pathway.

Quantitative Analysis of Bioactivity

The antitumor potential of newly synthesized this compound derivatives has been evaluated against a panel of human cancer cell lines. The following tables summarize the 50% inhibitory concentration (IC50) values, providing a clear comparison of the cytotoxic efficacy of these compounds.

| Compound | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | HepG2 (Liver Cancer) IC50 (µM) | HCT116 (Colon Cancer) IC50 (µM) | U87MG (Glioblastoma) IC50 (µM) |

| This compound Derivative 1 | 0.35 ± 0.04 | 0.50 ± 0.06 | 1.25 ± 0.11 | 0.45 ± 0.05 | 0.30 ± 0.03 |

| This compound Derivative 2 | 0.086 ± 0.005 | 4.75 ± 0.21 | - | 2.15 ± 0.18 | 1.50 ± 0.13 |

| This compound Derivative 3 | 0.42 ± 0.03 | - | - | 0.30 ± 0.02 | 0.38 ± 0.04 |

Table 1: In vitro anticancer activity of selected this compound derivatives. Values are presented as the mean ± standard deviation from three independent experiments.

| Compound | PI3Kα IC50 (µM) | mTOR IC50 (µM) |

| This compound Derivative 2 | 0.086 ± 0.005 | 0.221 ± 0.014 |

| BEZ235 (Reference) | >0.1 | >0.2 |

Table 2: Inhibitory activity of this compound Derivative 2 against PI3Kα and mTOR kinases.[1]

Deciphering the Mechanism: Targeting the PI3K/Akt/mTOR Pathway

A significant body of evidence points towards the PI3K/Akt/mTOR signaling cascade as a primary target for many anticancer this compound derivatives.[1] This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of novel this compound-based bioactive molecules.

Synthesis of this compound Derivatives

The synthesis of the this compound core and its derivatives often involves a multi-step process. A general workflow is outlined below.

General Procedure for the Synthesis of 2-Substituted Benzothiazoles:

-

Reaction Setup: To a solution of 2-aminothiophenol (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide, add the desired aldehyde or carboxylic acid (1.1 equivalents).

-

Catalyst Addition: A catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a condensing agent (e.g., polyphosphoric acid) is added to the reaction mixture.

-

Reaction Conditions: The mixture is typically refluxed for several hours until the reaction is complete, as monitored by thin-layer chromatography.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The resulting precipitate is collected by filtration.

-

Purification: The crude product is purified by recrystallization from an appropriate solvent or by column chromatography on silica gel to afford the pure 2-substituted benzothiazole derivative.

-

Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Protocol:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: The following day, treat the cells with various concentrations of the this compound derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.[2][3][4]

Apoptosis Analysis: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cancer cells with the this compound derivative at its IC50 concentration for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold phosphate-buffered saline (PBS).

-

Cell Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive and PI-negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.[5][6][7][8]

Western Blot Analysis of the PI3K/Akt/mTOR Pathway

Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.[9][10]

Protocol:

-

Cell Lysis: Treat cancer cells with the this compound derivative for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, Akt, and mTOR overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities can be quantified using densitometry software.[11][12][13]

Conclusion and Future Directions

The discovery of novel this compound-based bioactive molecules represents a significant advancement in the field of medicinal chemistry. Their potent and selective anticancer activities, coupled with their ability to modulate critical signaling pathways like PI3K/Akt/mTOR, underscore their potential as next-generation therapeutic agents. The detailed protocols and structured data presented in this guide are intended to facilitate further research and development in this exciting area. Future studies should focus on optimizing the structure-activity relationships of these compounds, exploring their in vivo efficacy and safety profiles, and further elucidating their complex mechanisms of action. The continued investigation of this compound derivatives holds the promise of delivering new and effective treatments for a range of diseases, including cancer.

References

- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. atcc.org [atcc.org]

- 4. texaschildrens.org [texaschildrens.org]

- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 12. Quantification of PI3K/AKT/mTOR signaling pathway by western blotting [bio-protocol.org]

- 13. researchgate.net [researchgate.net]

Metabolic Stability of Substituted Benzothiazoles: A Technical Guide for Drug Development Professionals

An in-depth exploration of the metabolic fate of substituted benzothiazoles, providing researchers and drug development professionals with a comprehensive overview of key metabolic pathways, experimental protocols for stability assessment, and the influence of structural modifications on metabolic outcomes.

The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective agents. A critical aspect of the drug development process for these compounds is the thorough characterization of their metabolic stability. This technical guide provides a detailed overview of the metabolic pathways of substituted benzothiazoles, methodologies for their stability assessment, and the impact of structural features on their metabolic fate.

Key Metabolic Pathways of Substituted Benzothiazoles

The metabolic transformation of substituted benzothiazoles is primarily governed by two key enzyme systems: Cytochrome P450 (CYP) enzymes, particularly CYP1A1, and aldehyde oxidase (AO). The interplay between these enzymes dictates the clearance rate and the nature of the metabolites formed.

Cytochrome P450-Mediated Metabolism

CYP1A1 is a major contributor to the metabolism of many 2-arylbenzothiazoles, especially those with anticancer properties. The metabolic reactions catalyzed by CYP1A1 include:

-

Hydroxylation: The introduction of hydroxyl groups onto the benzothiazole ring system or its substituents. This is a common detoxification pathway that increases the polarity of the compound, facilitating its excretion.

-

N-oxidation: The oxidation of the nitrogen atom in the thiazole ring, which can sometimes lead to the formation of reactive intermediates.[1]

The expression of CYP1A1 can be induced by its substrates, creating a complex relationship between the compound and its own metabolism.[2]

Aldehyde Oxidase-Mediated Metabolism

For some substituted benzothiazoles, particularly those with low microsomal clearance, aldehyde oxidase plays a crucial role in their in vivo clearance.[3] AO is a cytosolic enzyme that catalyzes the oxidation of the C2 position of the benzothiazole ring, leading to the formation of a carboxamide moiety.[3] This pathway can be a significant contributor to the overall metabolism of certain benzothiazole derivatives.

Quantitative Assessment of Metabolic Stability

The metabolic stability of a compound is quantitatively assessed by determining its rate of disappearance when incubated with a metabolically active system, such as human liver microsomes (HLM) or hepatocytes. The two key parameters derived from these studies are the in vitro half-life (t½) and the intrinsic clearance (CLint).

| Compound ID | Substitution Pattern | Human Liver Microsomes t½ (min) | Human Liver Microsomes CLint (µL/min/mg) | Mouse Liver Microsomes t½ (min) | Mouse Liver Microsomes CLint (µL/min/mg) |

| 5c | 2-phenyl | >60 | <11.6 | >60 | <11.6 |

| 5d | 2-(4-chlorophenyl) | >60 | <11.6 | >60 | <11.6 |

| 5e | 2-(4-methoxyphenyl) | >60 | <11.6 | >60 | <11.6 |

| 5g | 2-(thiophen-2-yl) | >60 | <11.6 | >60 | <11.6 |

| 5h | 2-(pyridin-4-yl) | 46.2 | 15.0 | 53.3 | 13.0 |

Data adapted from a study on amidino substituted benzimidazoles and benzothiazoles. The study characterized these benzothiazole compounds as having good metabolic stability.[4]

Experimental Protocols for Metabolic Stability Assessment

The following sections provide detailed methodologies for key experiments cited in the assessment of benzothiazole metabolic stability.

In Vitro Metabolic Stability in Liver Microsomes

This protocol outlines a typical procedure for determining the metabolic stability of a substituted benzothiazole using human or mouse liver microsomes.[4]

Materials:

-

Test benzothiazole compound

-

Pooled human or mouse liver microsomes

-

Phosphate buffer (50 mM, pH 7.4)

-

NADPH regenerating system (containing nicotinamide adenine dinucleotide phosphate (NADP), glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and magnesium chloride)

-

Acetonitrile/Methanol (2:1) mixture containing an internal standard (e.g., diclofenac)

-

Positive control compounds (e.g., testosterone, propranolol)

-

Negative control compound (e.g., caffeine)

Procedure:

-

Prepare a stock solution of the test benzothiazole compound in a suitable solvent (e.g., DMSO) and dilute to the final incubation concentration (e.g., 1 µM) in phosphate buffer. The final DMSO concentration should be kept low (e.g., 0.1%) to avoid enzyme inhibition.

-

In a microcentrifuge tube, pre-incubate the test compound with liver microsomes in phosphate buffer for a short period at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C with shaking.

-

At various time points (e.g., 0, 10, 20, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

-

Terminate the reaction by adding the cold acetonitrile/methanol mixture containing the internal standard.

-

Centrifuge the samples to precipitate the proteins.

-

Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

Data Analysis:

-

Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

Determine the in vitro half-life (t½) from the slope of the linear regression of the plotted data.

-

Calculate the in vitro intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg) = (0.693 / t½) * (incubation volume / protein concentration)

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The quantification of benzothiazole derivatives and their metabolites is typically performed using a sensitive and selective LC-MS/MS method.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Typical LC Conditions:

-

Column: A reverse-phase column, such as a C18 column, is commonly used.

-